3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine class have been found to exhibit activities against various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
This can result in a variety of effects, such as the inhibition or activation of the target .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to the function of rorγt, phd-1, jak1, and jak2 .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have effects on cellular processes related to the function of rorγt, phd-1, jak1, and jak2 .
Biochemical Analysis
Biochemical Properties
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential lasting effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, thereby impacting energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-5-3-6-12(9-10)17-21(19,20)13-7-4-8-18-11(2)15-16-14(13)18/h3-9,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJQBBVGTVLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.